molecular formula C5H7IN2O2S B15339771 1-(Ethylsulfonyl)-4-iodo-1H-pyrazole

1-(Ethylsulfonyl)-4-iodo-1H-pyrazole

Cat. No.: B15339771
M. Wt: 286.09 g/mol
InChI Key: SZSLDDPGXSPWCL-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-iodo-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an ethylsulfonyl group at position 1 and an iodine atom at position 4.

Properties

Molecular Formula

C5H7IN2O2S

Molecular Weight

286.09 g/mol

IUPAC Name

1-ethylsulfonyl-4-iodopyrazole

InChI

InChI=1S/C5H7IN2O2S/c1-2-11(9,10)8-4-5(6)3-7-8/h3-4H,2H2,1H3

InChI Key

SZSLDDPGXSPWCL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1C=C(C=N1)I

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)-4-iodo-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-iodopyrazole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Ethylsulfonyl)-4-iodo-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity to certain targets, while the iodine atom can participate in halogen bonding interactions. These interactions can influence various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of 1-(Ethylsulfonyl)-4-iodo-1H-pyrazole and Related Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features References
This compound (Target) C₅H₇IN₂O₂S ~286.10* 1-ethylsulfonyl, 4-iodo Moderate polarity, iodine reactivity Inferred
1-[2-(Ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole C₈H₁₃IN₂O₂S 328.17 Ethylsulfonyl-ethyl chain, 4-methyl Increased steric bulk
1-Methyl-4-iodo-1H-pyrazole C₄H₅IN₂ ~208.03* 1-methyl, 4-iodo Simpler structure, lower molecular weight
Ethyl 1-(4-methylphenyl)-4-phenylsulfonyl-1H-pyrazole-3-carboxylate C₂₅H₂₁N₃O₄S 464.50 4-phenylsulfonyl, aromatic substituents High hydrophobicity, crystalline
1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazole C₉H₇FN₂O₂S 226.23 4-fluorophenylsulfonyl Electron-withdrawing fluorine

*Calculated based on molecular formula.

Key Observations :

  • In contrast, phenylsulfonyl derivatives (e.g., ) exhibit higher hydrophobicity. Iodine at position 4 enables halogen-bonding or participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared across iodopyrazole derivatives .

Physical and Chemical Properties

  • Solubility : Ethylsulfonyl groups balance lipophilicity and polarity, offering better solubility in organic solvents (e.g., DMSO, acetone) compared to aryl sulfonyl analogs .
  • Stability : Sulfonyl groups generally confer thermal stability, though ethylsulfonyl derivatives may degrade under strong acidic/basic conditions. Iodine substituents may impart photosensitivity .
  • Reactivity : The iodine atom in the target compound can act as a leaving group, enabling nucleophilic substitution, whereas sulfonyl groups facilitate electrophilic aromatic substitution or hydrogen bonding .

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